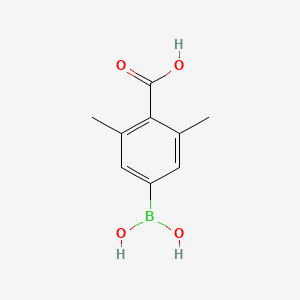

4-borono-2,6-dimethylbenzoic acid

Description

4-Borono-2,6-dimethylbenzoic acid is a multifunctional aromatic compound featuring a boronic acid (-B(OH)₂) group at the 4-position, methyl (-CH₃) groups at the 2- and 6-positions, and a carboxylic acid (-COOH) group at the 1-position of the benzene ring. This structure combines steric hindrance from the methyl groups with the reactivity of boronic acid and carboxylic acid functionalities. The boronic acid group enables participation in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis for constructing biaryl systems . The methyl substituents introduce steric bulk, which can modulate reactivity and influence material properties, such as liquid crystalline behavior . The compound’s carboxylic acid group enhances solubility in polar solvents and provides a handle for further derivatization (e.g., esterification, amidation) .

Properties

Molecular Formula |

C9H11BO4 |

|---|---|

Molecular Weight |

193.99 g/mol |

IUPAC Name |

4-borono-2,6-dimethylbenzoic acid |

InChI |

InChI=1S/C9H11BO4/c1-5-3-7(10(13)14)4-6(2)8(5)9(11)12/h3-4,13-14H,1-2H3,(H,11,12) |

InChI Key |

HJLUANNLNZGPBH-UHFFFAOYSA-N |

Canonical SMILES |

B(C1=CC(=C(C(=C1)C)C(=O)O)C)(O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-borono-2,6-dimethylbenzoic acid typically involves the following steps:

Starting Material: The synthesis begins with 2,6-dimethylbenzoic acid.

Bromination: The 2,6-dimethylbenzoic acid undergoes bromination to form 4-bromo-2,6-dimethylbenzoic acid.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:

Continuous Flow Reactors: Utilizing continuous flow reactors to maintain consistent reaction conditions and improve yield.

Catalyst Recycling: Implementing catalyst recycling techniques to reduce costs and environmental impact.

Purification: Employing advanced purification methods such as crystallization and chromatography to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions

4-borono-2,6-dimethylbenzoic acid undergoes various types of chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst to form a carbon-carbon bond.

Oxidation: The compound can be oxidized to form corresponding benzoic acid derivatives.

Substitution: It can undergo electrophilic substitution reactions due to the presence of the boronic acid group.

Common Reagents and Conditions

Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), and solvent (e.g., ethanol or water).

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

Substitution: Electrophiles such as halogens or nitro groups.

Major Products

Suzuki-Miyaura Coupling: Formation of biaryl compounds.

Oxidation: Formation of carboxylic acids.

Substitution: Formation of substituted benzoic acid derivatives.

Scientific Research Applications

4-borono-2,6-dimethylbenzoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-borono-2,6-dimethylbenzoic acid primarily involves its ability to participate in Suzuki-Miyaura coupling reactions. The boronic acid group interacts with the palladium catalyst, facilitating the transfer of the aryl group to the palladium center. This process involves oxidative addition, transmetalation, and reductive elimination steps, resulting in the formation of a new carbon-carbon bond .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 4-borono-2,6-dimethylbenzoic acid with key analogs, focusing on substituent effects, reactivity, and applications.

Fluorinated Borono-Benzoic Acids

- Fluorine’s electronegativity increases the electron-withdrawing nature of the ring, enhancing electrophilic reactivity in cross-coupling reactions. This compound was used in the synthesis of liquid crystalline DIO-homologues via condensation with diols .

- 4-Borono-2,3-difluorobenzoic acid (CAS 1029716-92-4): Features fluorine at positions 2 and 3. Its carboxylic acid group confers solubility in polar solvents like water or methanol .

| Property | This compound | 4-Borono-2,6-difluorobenzoic acid | 4-Borono-2,3-difluorobenzoic acid |

|---|---|---|---|

| Substituents | 2,6-CH₃; 4-B(OH)₂ | 2,6-F; 4-B(OH)₂ | 2,3-F; 4-B(OH)₂ |

| Steric Hindrance | High (due to CH₃) | Moderate (smaller F atoms) | Low |

| Reactivity in Cross-Coupling | Slower due to steric bulk | Faster (electron-withdrawing F) | Moderate |

| Solubility | Moderate (polar solvents) | High (polar solvents) | High (polar solvents) |

Brominated Benzoic Acid Derivatives

- 4-Bromo-2,6-dimethylbenzoic acid (CAS 74346-19-3): Replaces the boronic acid group with bromine. Bromine acts as a leaving group in nucleophilic substitution (e.g., Kumada coupling), enabling C–C bond formation. The dimethyl groups maintain steric hindrance, making this compound a precursor for bulky aryl-metal intermediates .

- 4-Bromo-2,6-dinitrobenzoic acid (CAS 95192-56-6): Incorporates nitro (-NO₂) groups at positions 2 and 6. Nitro groups strongly deactivate the ring, reducing electrophilicity and directing substitution to specific positions. This compound is used in explosives research and as a derivatization agent .

| Property | This compound | 4-Bromo-2,6-dimethylbenzoic acid | 4-Bromo-2,6-dinitrobenzoic acid |

|---|---|---|---|

| Key Functional Group | Boronic acid (-B(OH)₂) | Bromine (-Br) | Bromine (-Br), Nitro (-NO₂) |

| Reactivity | Suzuki coupling partner | Nucleophilic substitution | Electrophilic substitution |

| Steric Effects | High | High | Moderate |

| Applications | Liquid crystals, biaryl synthesis | Intermediate for organometallics | Explosives, specialty chemicals |

Hydroxy-Substituted Benzoic Acids

- 4-Hydroxybenzoic acid (CAS 99-96-7): Replaces boronic acid with a hydroxyl (-OH) group. The hydroxyl group participates in hydrogen bonding, increasing melting point (213°C) and solubility in water. It is widely used in polymer synthesis (e.g., parabens, liquid crystals) .

- 2-Hydroxy-4-methoxy-3,6-dimethylbenzoic acid (Rhizonic acid): Isolated from lichens, this compound demonstrates how methoxy (-OCH₃) and methyl groups influence biological activity. It exhibits antimicrobial properties and serves as a natural product scaffold .

| Property | This compound | 4-Hydroxybenzoic acid | Rhizonic acid |

|---|---|---|---|

| Functional Group | Boronic acid | Hydroxyl (-OH) | Hydroxyl, Methoxy (-OCH₃) |

| Solubility | Moderate in polar solvents | High in water | Low (hydrophobic substituents) |

| Applications | Organic synthesis, materials science | Polymers, preservatives | Antimicrobial agents |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.